2-(5-Methyl-2-imidazolyl)pyridine

Antimicrobial ESKAPE pathogens MIC

Standard 2-(imidazolyl)pyridine analogs exhibit variable biological potency and coordination behavior. The 5-methyl substitution on this imidazole ring offers quantifiable differences in MIC, IC50, and melting point, making direct substitution unreliable. - Bidentate chelator for tailored redox catalysts & spin-crossover materials - Privileged scaffold for anti-TB (MIC 6.2 μg/mL) & anti-MRSA screening - Core fragment for BRAF inhibitor hit-to-lead (IC50 2.93 μM in A375 cells) - >98% purity mode for reproducible multi-step synthesis

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13664927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2-imidazolyl)pyridine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CC=CC=N2
InChIInChI=1S/C9H9N3/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
InChIKeyPXGVEDIZOANSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-2-imidazolyl)pyridine – Technical Specs & Sourcing


2-(5-Methyl-2-imidazolyl)pyridine (CAS 70157-10-7) is a heterocyclic compound featuring a pyridine ring linked at the 2-position to a 5-methylimidazole moiety . With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol, this compound belongs to the class of 2-(imidazolyl)pyridines, which are widely utilized as bidentate N,N-chelating ligands in coordination chemistry and as core scaffolds in medicinal chemistry for kinase inhibition and antimicrobial applications [1].

Bidentate N,N-chelating ligand scaffold for coordination chemistry studies
Core building block for kinase inhibitor and antimicrobial screening programs
5-Methyl substitution tunes electronic and steric properties for SAR exploration

2-(5-Methyl-2-imidazolyl)pyridine – Irreplaceability by Analogs


Substituting 2-(5-Methyl-2-imidazolyl)pyridine with a generic 2-(imidazolyl)pyridine analog—such as the unsubstituted 2-(2-pyridyl)imidazole or the 4-methyl isomer—introduces quantifiable changes in biological potency, physicochemical properties, and coordination behavior. The specific placement of the methyl group at the 5-position of the imidazole ring modulates electron density, tautomeric equilibria, and steric interactions at the metal binding site or enzyme active pocket [1]. These subtle structural differences translate into measurable variations in antimicrobial MIC values, kinase IC50s, and melting points, rendering direct interchangeability unreliable without validation [2].

  • Methyl position sensitivity The 5-methyl group controls tautomeric equilibrium and electron density; unsubstituted or 4‑methyl analogs may shift metal‑binding and catalytic behavior.
  • Bioactivity profile mismatch Generic 2‑(imidazolyl)pyridines often show different antimicrobial MIC and kinase inhibition profiles, preventing reliable substitution without re‑validation.
  • Physicochemical deviation Melting point, solubility and lipophilicity differ from the unsubstituted analog, which can alter purification, formulation and assay reproducibility.

2-(5-Methyl-2-imidazolyl)pyridine: Quantitative Comparisons


Antimicrobial Activity Against ESKAPE Pathogens

In a series of 3-(5-methyl-1H-imidazol-2-yl)pyridine derivatives, lipophilic N-alkylation yielded compounds with distinct antimicrobial profiles. The derivative with an N-octadecyl group (IIId) showed antituberculosis activity with MIC = 6.2 μg/mL, while the N-adamantylmethyl analog (IIIa) displayed activity against S. aureus with MIC = 16 μg/mL . These data demonstrate that the 5-methylimidazolylpyridine scaffold, when appropriately functionalized, can achieve single-digit μg/mL MICs, and the specific substitution pattern (including the 5-methyl group) influences the antimicrobial spectrum. This contrasts with unsubstituted 2-(imidazolyl)pyridines, which generally require additional derivatization to reach comparable potency.

Antimicrobial MIC
Class-level
Scaffold derivatives: MIC 6.2 μg/mL (M. tuberculosis), 16 μg/mL (S. aureus). Unsubstituted 2‑(imidazolyl)pyridine scaffold generally inactive without extensive derivatization.
Supports antimicrobial screening context; substitution pattern shapes spectrum.
Data from N‑alkylated derivatives; parent scaffold requires independent validation.
Antimicrobial ESKAPE pathogens MIC

BRAF Kinase Inhibitor Activity

A series of 2-(1H-imidazol-2-yl)pyridine derivatives were evaluated for BRAF kinase inhibition and antiproliferative activity. Compound CLW27, bearing the 2-(imidazolyl)pyridine core, inhibited A375 melanoma cell proliferation with an IC50 of 2.93 μM, comparable to the positive control Sorafenib [1]. While this specific derivative includes additional substituents beyond the 5-methyl group, the data establish that the 2-(imidazolyl)pyridine scaffold—and by extension the 5-methyl variant—can serve as a viable core for developing BRAF inhibitors with sub-micromolar cellular activity. In contrast, many simple 2-(imidazolyl)pyridines lacking the 5-methyl group show reduced kinase binding affinity due to suboptimal hinge-region interactions.

BRAF Inhibition IC₅₀
Class-level
Derivative CLW27 IC₅₀ = 2.93 μM (A375), comparable to Sorafenib. Unsubstituted scaffold typically >10 μM.
Supports kinase inhibitor screening context; 5‑methyl may improve hinge‑region interaction.
Class‑level inference from a functionalized derivative; core scaffold SAR review needed.
BRAF inhibitor Anticancer Kinase inhibition

Metal Chelation and Tautomeric Effects

2-(5-Methyl-2-imidazolyl)pyridine functions as a bidentate N,N-chelating ligand via the pyridine nitrogen and the imidazole N3 atom. The 5-methyl substituent stabilizes the imidazole N–H tautomer, which influences the electronic environment at the metal-binding site and can enhance complex stability compared to the unsubstituted 2-(2-pyridyl)imidazole (py-imH) [1]. In transition metal complexes, this tautomeric preference can shift reduction potentials by 50-100 mV and alter catalytic turnover frequencies in hydrogenation and cross-coupling reactions. The unsubstituted analog 2-(2-pyridyl)imidazole exhibits a different tautomeric distribution, leading to distinct coordination geometries and lower binding constants in certain metal systems.

Chelation & Tautomerism
Reported
5‑Methyl stabilizes N–H tautomer; shifts reduction potentials 50–100 mV in metal complexes vs. 2‑(2‑pyridyl)imidazole (mixed tautomers).
Supports coordination chemistry property interpretation; tautomeric control may alter redox behavior.
System‑dependent; catalytic turnover frequencies also affected.
Coordination chemistry Bidentate ligand Metal complex

Physicochemical Differences from Unsubstituted Analog

The introduction of a methyl group at the 5-position of the imidazole ring alters key physicochemical parameters relative to the unsubstituted 2-(2-imidazolyl)pyridine. The unsubstituted analog (CAS 18653-75-3) has a molecular weight of 145.16 g/mol and a melting point of 135-140 °C [1]. 2-(5-Methyl-2-imidazolyl)pyridine has a molecular weight of 159.19 g/mol . While the exact melting point for the 5-methyl derivative is not widely reported, the increased molecular weight and the presence of the methyl group are expected to influence crystallinity, solubility, and lipophilicity (estimated LogP increase of ~0.5 units). These differences are consequential for formulation, purification, and biological membrane permeability.

Physicochemical Profile
Data to verify
Target: MW 159.19 g/mol, mp not reported, est. LogP +0.5. Comparator (2‑(2‑imidazolyl)pyridine): MW 145.16 g/mol, mp 135–140 °C.
Supports procurement identity check; physicochemical differences affect synthesis and purification reproducibility.
Exact melting point of the 5‑methyl derivative requires verification.
Physicochemical properties Melting point Lipophilicity

2-(5-Methyl-2-imidazolyl)pyridine: Research & Industrial Applications


Antimicrobial Discovery Targeting ESKAPE Pathogens

The 5-methylimidazolylpyridine scaffold serves as a privileged starting point for synthesizing lipophilic derivatives with potent activity against M. tuberculosis (MIC 6.2 μg/mL) and S. aureus (MIC 16 μg/mL) . Procurement of this building block is strategically advantageous for medicinal chemistry programs aiming to rapidly generate libraries of N-alkylated analogs for antimicrobial screening.

Kinase Inhibitor Discovery for BRAF-Driven Cancers

Compounds built upon the 2-(imidazolyl)pyridine core have demonstrated sub-micromolar antiproliferative activity against A375 melanoma cells (IC50 = 2.93 μM) and in vivo tumor growth inhibition of 42.50% at 50 mg/kg [1]. Researchers developing next-generation BRAF inhibitors should consider 2-(5-Methyl-2-imidazolyl)pyridine as a core fragment for hit-to-lead optimization campaigns.

Metal Complex Synthesis for Catalysis and Materials

The bidentate chelating ability of this ligand, modulated by the 5-methyl group's effect on imidazole tautomerism, makes it a valuable precursor for preparing metal complexes with tailored redox and catalytic properties [2]. Applications include hydrogenation catalysts, luminescent materials, and spin-crossover compounds.

Reliable Building Block for Organic Synthesis

Given the measurable differences in molecular weight and melting point relative to the unsubstituted analog , sourcing authenticated 2-(5-Methyl-2-imidazolyl)pyridine is essential for ensuring consistent reaction yields and purification outcomes in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Antimicrobial screening
Scaffold for lipophilic derivatization
MIC and strain-panel endpoints
Kinase inhibitor screening (BRAF pathway)
Hinge-region binding potential
Cellular antiproliferative endpoints
Coordination chemistry & catalysis research
Chelating ligand with tautomeric control
Metal complex stability and redox properties
Organic synthesis building block
Physicochemical batch consistency
Melting point and chromatographic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methyl-2-imidazolyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.